molecular formula C22H22N2O2 B5714925 1-(2-Benzylphenyl)-3-(2-methoxy-5-methylphenyl)urea

1-(2-Benzylphenyl)-3-(2-methoxy-5-methylphenyl)urea

Cat. No.: B5714925
M. Wt: 346.4 g/mol
InChI Key: DMWQTJITCXGDAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Benzylphenyl)-3-(2-methoxy-5-methylphenyl)urea is an organic compound that belongs to the class of ureas This compound is characterized by the presence of two aromatic rings, one benzyl-substituted and the other methoxy-methyl-substituted, connected through a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Benzylphenyl)-3-(2-methoxy-5-methylphenyl)urea typically involves the reaction of 2-benzylphenyl isocyanate with 2-methoxy-5-methylaniline. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Benzylphenyl)-3-(2-methoxy-5-methylphenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens in the presence of a Lewis acid catalyst for halogenation.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Nitro, sulfo, and halo derivatives of the original compound.

Scientific Research Applications

1-(2-Benzylphenyl)-3-(2-methoxy-5-methylphenyl)urea has found applications in various fields of scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of urea-based enzyme inhibitors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(2-Benzylphenyl)-3-(2-methoxy-5-methylphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with the active sites of enzymes, leading to inhibition of their activity. This mechanism is particularly relevant in the context of enzyme inhibition studies, where the compound is used to probe the active sites and understand the enzyme’s function.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Benzylphenyl)-3-(2-methoxyphenyl)urea: Lacks the methyl group on the methoxy-substituted aromatic ring.

    1-(2-Benzylphenyl)-3-(2-methylphenyl)urea: Lacks the methoxy group on the methyl-substituted aromatic ring.

    1-(2-Benzylphenyl)-3-(2-methoxy-4-methylphenyl)urea: The position of the methyl group is different.

Uniqueness

1-(2-Benzylphenyl)-3-(2-methoxy-5-methylphenyl)urea is unique due to the specific substitution pattern on the aromatic rings, which can influence its chemical reactivity and biological activity. The presence of both methoxy and methyl groups in specific positions can enhance its interactions with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(2-benzylphenyl)-3-(2-methoxy-5-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O2/c1-16-12-13-21(26-2)20(14-16)24-22(25)23-19-11-7-6-10-18(19)15-17-8-4-3-5-9-17/h3-14H,15H2,1-2H3,(H2,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMWQTJITCXGDAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)NC2=CC=CC=C2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.